(S,S)-[N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine]manganese(III) chloride
Overview
Description
“(S,S)-[N,N’-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine]manganese(III) chloride” is a metal-salen complex . It is a chiral salen-type ligand used for preparing Jacobsen’s catalyst suitable for enantioselective epoxidation of olefins lacking functional groups .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula: [ [ (CH3)3C]2C6H2-2- (O-)CH=N]2C6H10 . The molecular weight is 546.83 .Physical And Chemical Properties Analysis
The melting point of this compound is 203-206 °C (lit.) . The optical activity is [α]20/D +315 to 15°, c = 1 in methylene chloride .Scientific Research Applications
Enantioselective Epoxidation Catalyst : This compound is highly effective as an enantioselective epoxidation catalyst. It is used in the synthesis of epoxides, a vital chemical in various organic synthesis processes (Larrow & Jacobsen, 2003).
Catalytic Activity in Strecker Reaction : It serves as a catalyst in the Strecker reaction, particularly in enantioselective additions, yielding high enantiomeric excess and excellent yield (Khan et al., 2010).
Structural Investigation in Complex Reactions : The compound is a subject of structural investigation in high-valent manganese-salen complexes. Studies involving UV/Vis, Raman, XANES, and EXAFS spectroscopy have provided insights into its complex structure during reactions (Feth et al., 2003).
Use in Detection of Chiral Analytes : It has been used in films for the detection of chiral analytes through stereoselective transduction, demonstrating its application in analytical chemistry (Moore, Meeker, & Ellis, 1996).
Educational Use in Organic Laboratory : This compound is also used in educational settings, particularly in organic chemistry laboratories for teaching enantioselective epoxidation of alkenes (Hanson, 2001).
Reactivity with Radicals : The compound's reactivity with tert-butylperoxyl radicals has been studied, highlighting its potential antioxidant properties (Tavadyan et al., 2007).
Lithium Air Secondary Batteries Application : It has been examined as a catalyst in nonaqueous electrolyte solutions for lithium air secondary batteries, showing improved discharge capacity and cycle performance (Sakamoto et al., 2019).
properties
IUPAC Name |
2,4-ditert-butyl-6-[[(1S,2S)-2-[(3,5-ditert-butyl-2-hydroxyphenyl)methylideneamino]cyclohexyl]iminomethyl]phenol;manganese(3+);trichloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H54N2O2.3ClH.Mn/c1-33(2,3)25-17-23(31(39)27(19-25)35(7,8)9)21-37-29-15-13-14-16-30(29)38-22-24-18-26(34(4,5)6)20-28(32(24)40)36(10,11)12;;;;/h17-22,29-30,39-40H,13-16H2,1-12H3;3*1H;/q;;;;+3/p-3/t29-,30-;;;;/m0..../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGAJDQCIDNCJQC-FTKQXCDWSA-K | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)C=NC2CCCCC2N=CC3=C(C(=CC(=C3)C(C)(C)C)C(C)(C)C)O.[Cl-].[Cl-].[Cl-].[Mn+3] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)C=N[C@H]2CCCC[C@@H]2N=CC3=C(C(=CC(=C3)C(C)(C)C)C(C)(C)C)O.[Cl-].[Cl-].[Cl-].[Mn+3] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H54Cl3MnN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
708.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S,S)-[N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine]manganese(III) chloride | |
CAS RN |
135620-04-1 | |
Record name | Manganese, chloro[[2,2'-[(1S,2S)-1,2-cyclohexanediylbis[(nitrilo-κN)methylidyne]]bis[4,6-bis(1,1-dimethylethyl)phenolato-κO]](2-)]-, (SP-5-13) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.792 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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